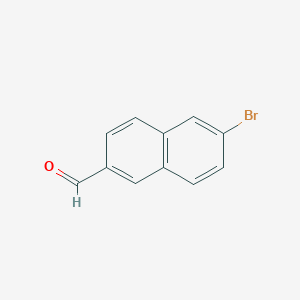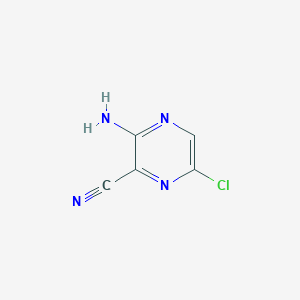
2-Fluoro-4-phenylbenzaldehyde
Overview
Description
2-Fluoro-4-phenylbenzaldehyde (FPBA) is an organic compound that belongs to the family of substituted benzaldehydes. It has a molecular formula of C13H9FO and an average mass of 200.208 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group and a phenylbenzaldehyde group . The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, fluorinated compounds are known to be involved in a variety of chemical reactions. For instance, fluorinated acyl-Meldrum’s acid derivatives have been synthesized by electrophilic fluorination and reacted with various nucleophiles to give rise to corresponding fluoro-acetophenone, –1,3-keto ester, –1,3-diketone and -pyran-4-one products .
Scientific Research Applications
Synthesis and Biological Evaluation
2-Fluoro-4-phenylbenzaldehyde plays a role in the synthesis of various chemical compounds with biological significance. For instance, it is used in the synthesis of thiazolidin-4-one derivatives, which have shown promising antioxidant activity (El Nezhawy et al., 2009). Additionally, it's involved in the preparation of fluoro-substituted stilbenes, some of which exhibit anticancer properties (Lawrence et al., 2003).
Material Science and Environmental Applications
In material science, derivatives of this compound are utilized in creating microporous polyaminal networks. These networks have shown efficiency in adsorbing carbon dioxide, with potential applications in environmental management (Li et al., 2016).
Analytical Chemistry and Sensor Development
In analytical chemistry, derivatives of this compound are used in developing chemosensors for detecting specific ions. A notable example is the use of 5-fluoro-2-hydroxybenzaldehyde in creating a colorimetric and fluorescent chemosensor for copper ion detection (Gao et al., 2014).
Drug Synthesis and Medicinal Chemistry
In the realm of medicinal chemistry, this compound is integral in synthesizing various pharmacologically active compounds. An example is its role in the synthesis of ring-fluorinated phenylephrines, which have shown altered adrenergic properties compared to their non-fluorinated counterparts (Kirk et al., 1986).
Properties
IUPAC Name |
2-fluoro-4-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMELGNCEEYDIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183436-80-8 | |
| Record name | 2-fluoro-4-phenylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)









